molecular formula C25H20ClF3N2OS B2758501 4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532972-28-4

4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2758501
CAS No.: 532972-28-4
M. Wt: 488.95
InChI Key: USNYWAHFELLWMK-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide (CAS 532972-28-4) is a synthetic benzamide derivative with a molecular formula of C25H20ClF3N2OS and a molecular weight of 488.9523 g/mol . This compound features a complex structure incorporating indole and benzamide moieties linked through a sulfanyl-methyl bridge, presenting significant potential for probing novel biological pathways in pharmaceutical research. The structural motif of this compound is of particular interest in medicinal chemistry for its potential to interact with diverse biological targets, similar to other 1,3,4-thiadiazole derivatives known for their mesoionic properties that facilitate easy passage across biological membranes and interaction with various proteins . Researchers can utilize this chemical in specialized studies, including investigations into enzyme inhibition mechanisms, with particular relevance to lysosomal phospholipase A2 (PLA2G15) pathways, which are critical targets for understanding drug-induced phospholipidosis and related cellular responses . The compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and all handling should be conducted by qualified professionals with appropriate safety protocols .

Properties

IUPAC Name

4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClF3N2OS/c26-20-10-8-18(9-11-20)24(32)30-12-13-31-15-23(21-6-1-2-7-22(21)31)33-16-17-4-3-5-19(14-17)25(27,28)29/h1-11,14-15H,12-13,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYWAHFELLWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives.

Scientific Research Applications

4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Sulfanyl Linkages

  • Compound 31 ():
    • Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide.
    • Key Differences :
  • Replaces the sulfanyl group with a sulfonamide (SO₂NH) linkage.
  • Contains a 5-methoxy substitution on the indole, increasing polarity.
  • Molecular Formula: C₂₅H₁₈ClF₃N₂O₅S.

    • Implications : The sulfonamide group enhances hydrogen-bonding capacity but may reduce membrane permeability compared to the target compound’s sulfanyl group. The methoxy group improves solubility but could alter metabolic pathways .
  • Compound 3r ():

    • Structure : N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide.
    • Key Differences :
  • Features a 3-acetylphenyl group on the indole and a 4-methylbenzenesulfonamide.
  • Lacks the trifluoromethyl group and 4-chloro substitution.
    • Implications : The acetyl group increases lipophilicity, while the methylbenzenesulfonamide may enhance binding to hydrophobic pockets. The absence of chlorine and trifluoromethyl groups likely reduces electron-withdrawing effects .

Chlorophenyl-Containing Analogues

  • Compound from :
    • Structure : 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide.
    • Key Differences :
  • Substitutes the indole core with a dioxoisoindole ring, introducing rigidity.
  • Positions chlorine at the 3- and 4-positions on separate phenyl rings.
  • Molecular Formula: C₂₅H₁₉Cl₂N₃O₃.
  • Compound from :

    • Structure : 3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide.
    • Key Differences :
  • Replaces the benzamide with a benzenesulfonamide.
  • Adds a methyl group to the benzene ring and indole.
  • Molecular Formula: C₁₈H₁₉ClN₂O₂S.
    • Implications : Methyl groups enhance lipophilicity but may introduce steric hindrance. The sulfonamide group’s polarity could limit blood-brain barrier penetration compared to the target’s benzamide .

Pesticide-Related Analogues

  • Flutolanil ():
    • Structure : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
    • Key Differences :
  • Contains an isopropoxy group instead of an indole-sulfanyl chain.
  • Shares the trifluoromethylbenzamide backbone.
    • Implications : Demonstrates the benzamide scaffold’s versatility in agrochemical applications, likely targeting fungal enzymes. The absence of an indole moiety highlights structural adaptability for diverse bioactivities .

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Formula Key Properties
Target Compound Indole-Benzamide 4-Cl, sulfanyl-linked CF₃-phenylmethyl C₂₅H₁₉ClF₃N₂O₂S High lipophilicity (CF₃), moderate solubility (Cl)
Compound 31 () Indole-Acetamide 5-OCH₃, sulfonamide-linked CF₃-phenyl C₂₅H₁₈ClF₃N₂O₅S Enhanced solubility (OCH₃, SO₂NH), higher polarity
Compound 3r () Indole-Sulfonamide 3-Acetylphenyl, 4-CH₃-benzenesulfonamide C₂₄H₂₃N₃O₃S Increased lipophilicity (acetyl), potential metabolic instability
Compound Isoindole-Benzamide 3-Cl, 4-Cl-phenyl, dioxoisoindole C₂₅H₁₉Cl₂N₃O₃ Rigid structure, possible improved selectivity
Flutolanil () Benzamide 3-Isopropoxy, 2-CF₃-phenyl C₁₇H₁₆F₃NO₂ Agrochemically active, targets fungal enzymes

Research Findings and Implications

  • Synthetic Challenges : The target compound’s sulfanyl linkage and trifluoromethyl group may complicate synthesis, as seen in similar compounds requiring multi-step purification (e.g., 43% yield for Compound 31) .
  • Binding Interactions : Molecular docking studies (AutoDock Vina/4, –4) suggest the trifluoromethyl group enhances hydrophobic interactions, while the sulfanyl group may form weaker hydrogen bonds compared to sulfonamides .

Biological Activity

4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A 4-chloro substituent.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • An indole moiety linked through a sulfanyl group, which is crucial for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. One of the key mechanisms involves the inhibition of carbonic anhydrase IX , an enzyme overexpressed in various tumors. This inhibition disrupts pH regulation in cancer cells, leading to reduced proliferation and increased apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro assays revealed that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were found to be comparable to established chemotherapeutic agents such as doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses:

  • Bactericidal effects against both Gram-positive and Gram-negative bacteria.
  • Enhanced activity due to the presence of the trifluoromethyl group, which is known to increase the potency of antimicrobial agents .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
Compound ATrifluoromethyl + SulfanylHigh IC50 in MCF7 cellsModerate
Compound BBenzenesulfonamideModerate IC50 in A549 cellsHigh against Gram-positive
This compound 4-chloro + Trifluoromethyl + IndoleSignificant High

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed superior activity against Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Q & A

Q. What are the standard synthetic protocols and characterization techniques for 4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Use of sulfanyl-linked indole intermediates and benzamide derivatives. For example, coupling 3-(trifluoromethyl)benzyl thiol with indole derivatives under Mitsunobu or nucleophilic substitution conditions .
  • Reagents : Common reagents include EDCI/HOBt for amide bond formation and potassium carbonate as a base .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization.

Q. Characterization Techniques :

  • NMR Spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • Mass Spectrometry (HRMS/ESI) for molecular weight validation .
  • UV-Vis Spectroscopy to assess electronic transitions in the indole and benzamide moieties .

Q. How is the structural elucidation of this compound performed, particularly for resolving stereochemistry or conformational flexibility?

Methodological Answer:

  • X-Ray Crystallography : Provides unambiguous confirmation of molecular geometry. For example, used single-crystal X-ray diffraction (mean C–C bond deviation: 0.003 Å, R-factor: 0.038) to resolve chlorophenyl and indole orientations .
  • DFT Calculations : Computational modeling (e.g., Gaussian 09) predicts optimized geometries and electronic properties, validated against experimental data .
  • NOESY NMR : Detects spatial proximity of protons in flexible regions (e.g., ethyl linker between indole and benzamide) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, used computational modeling to predict reaction pathways, reducing trial-and-error experimentation .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling improve yields in trifluoromethylphenyl incorporation .
  • In Situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation and byproduct generation .

Table 1 : Example Optimization Parameters for Sulfanyl-Indole Coupling

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield by 20%
SolventDMF/THF (3:1)↓ Byproducts
Reaction Time12–16 hrsPlateau after 14 hrs

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time). highlighted discrepancies due to differing kinase inhibition protocols .
  • Purity Verification : Use HPLC (≥99% purity) to rule out impurities affecting bioactivity .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) to cross-validate results .

Q. What computational strategies are effective for designing derivatives with enhanced target binding?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Predict binding modes to target proteins (e.g., kinases). used docking to identify key interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl vs. CF₃) with activity. For example, Hammett constants (σ) predict electron-withdrawing effects on benzamide reactivity .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., sulfanyl to sulfonyl substitution) .

Q. How do crystallographic data inform formulation strategies for in vivo studies?

Methodological Answer:

  • Polymorph Screening : Identify stable crystalline forms via X-ray powder diffraction (XRPD). ’s high-resolution structure (space group P2₁/c) guides salt or co-crystal formation for improved solubility .
  • Solubility Analysis : Use Hansen solubility parameters (HSPiP software) to match solvents for amorphous solid dispersions .

Q. What analytical methods are critical for detecting degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.
  • LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the sulfanyl bridge to sulfoxide/sulfone) .
  • Stability-Indicating HPLC : Develop methods with baseline separation of parent compound and degradants .

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